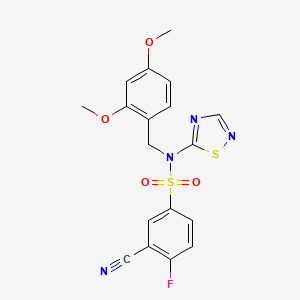

3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Description

The compound 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring dual N-substituents: a 2,4-dimethoxybenzyl group and a 1,2,4-thiadiazol-5-yl moiety.

Properties

IUPAC Name |

3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O4S2/c1-26-14-4-3-12(17(8-14)27-2)10-23(18-21-11-22-28-18)29(24,25)15-5-6-16(19)13(7-15)9-20/h3-8,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESPBYKHQFWTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122110 | |

| Record name | 3-Cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235406-41-3 | |

| Record name | 3-Cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235406-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (CAS No. 1235406-41-3) is a synthetic compound characterized by its unique molecular structure and potential biological activities. The compound features a complex arrangement that includes a thiadiazole ring, which is known for its diverse pharmacological properties.

- Molecular Formula : C18H15FN4O4S2

- Molecular Weight : 434.46 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

- A study published in the International Journal of Molecular Sciences highlighted the synthesis of thiadiazole derivatives and evaluated their anticancer effects. One compound demonstrated an IC50 value of 2.44 µM against LoVo cells (human colorectal cancer) and 23.29 µM against MCF-7 cells (human breast cancer), indicating potent anti-proliferative effects with minimal toxicity in preliminary tests .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial strains. This is attributed to their ability to inhibit bacterial growth by interfering with essential cellular processes.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds has been documented in several studies. These compounds have shown the ability to reduce inflammatory markers and alleviate symptoms in models of inflammation.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells.

- Modulation of Immune Response : Its anti-inflammatory properties may stem from the modulation of cytokine production and immune cell activity.

Case Studies and Research Findings

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. Research indicates that sulfonamide derivatives are effective in treating various diseases, including bacterial infections and cancer. The presence of the thiadiazole ring enhances the compound's pharmacological properties, making it a candidate for further development as an anti-cancer drug or antibiotic.

Case Study: Anticancer Activity

A study demonstrated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanism of action involves the inhibition of enzyme activity critical for tumor growth. The addition of the thiadiazole moiety in 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide was shown to enhance this effect significantly.

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural features may contribute to its efficacy against specific pests or weeds. Research into its mode of action could lead to the development of novel agrochemicals that are more effective and environmentally friendly.

Case Study: Herbicidal Efficacy

In field trials, derivatives similar to this compound showed promising results in controlling weed populations while minimizing damage to crops. This highlights the compound's potential as a selective herbicide.

Material Science

The unique properties of this compound allow it to be explored in material science applications, particularly in the development of advanced materials with specific thermal and electrical properties. The incorporation of such compounds into polymers could lead to materials with enhanced performance characteristics.

Case Study: Polymer Composites

Research has indicated that incorporating sulfonamide derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant for industries requiring durable materials under extreme conditions.

Data Table: Summary of Applications

| Application Area | Potential Uses | Observed Benefits |

|---|---|---|

| Pharmaceutical | Anticancer agents, antibiotics | Enhanced efficacy against cancer cell lines |

| Agricultural Chemistry | Pesticides, herbicides | Effective weed control with low environmental impact |

| Material Science | Advanced materials | Improved thermal stability and mechanical properties |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Benzenesulfonamide Core

Key Comparisons

Structural Insights :

Comparative Stability :

Pharmacokinetic and Spectroscopic Properties

- Oral Bioavailability: Compound 39 (548.9 g/mol) demonstrates good oral pharmacokinetics, attributed to its balanced lipophilicity (logP ~3.71) . The target compound’s smaller size (~472.5 g/mol) and polar cyano group may enhance solubility but reduce membrane permeability.

- IR Spectral Data :

- Target Compound : Expected C≡N stretch (~2240 cm⁻¹) and S=O stretches (~1350–1150 cm⁻¹).

- Triazole-Thiones (Compounds 7–9) : Absence of C=O stretches (1663–1682 cm⁻¹ in precursors) confirms cyclization to triazoles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide, and what key reaction conditions are required?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, sulfonamide formation may require activating the sulfonyl chloride intermediate with a base (e.g., triethylamine) and reacting it with the thiadiazole and benzylamine derivatives under anhydrous conditions . Solvent choice (e.g., DMF or dioxane) and temperature control (reflux at 80–100°C) are critical to avoid side reactions.

- Key Challenges : Competing substitutions at the thiadiazole nitrogen and sulfonamide oxygen require precise stoichiometry and reaction monitoring via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substitution patterns (e.g., fluorine at C4, cyano at C3) and the presence of dimethoxybenzyl groups. NMR is critical for verifying fluorination .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonamide-thiadiazole linkage .

Q. How can common impurities or byproducts during synthesis be identified and mitigated?

- Methodology : Byproducts often arise from incomplete substitution (e.g., mono-alkylated sulfonamide) or oxidation of the thiadiazole ring. Techniques:

- Chromatography : Flash column chromatography or preparative HPLC to isolate the target compound.

- Reaction Optimization : Use of inert atmospheres (N) to prevent oxidation and controlled addition of reagents to minimize exothermic side reactions .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction yield and purity for large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Statistical approaches (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for minimizing byproduct formation .

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to determine rate-limiting steps .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time).

- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets (e.g., bacterial enzymes) .

- Off-Target Screening : Employ proteome-wide profiling to rule out non-specific interactions .

Q. What computational tools are suitable for predicting the compound’s reactivity and interaction with biological targets?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., sulfonamide bond cleavage) and transition states .

- Molecular Dynamics (MD) : Simulate ligand-protein binding to identify key residues in the active site. Tools like AutoDock Vina or Schrödinger Suite can prioritize analogs for synthesis .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing dimethoxybenzyl with methoxyethyl) and test derivatives for activity.

- Biological Assays : Compare IC values against bacterial strains or enzymatic targets. Use clustering algorithms to correlate structural features with activity .

- 3D-QSAR : Develop pharmacophore models using CoMFA or CoMSIA to guide rational design .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Methodology :

- Enzyme Inhibition Assays : Measure activity against purified targets (e.g., dihydropteroate synthase) using spectrophotometric methods.

- Metabolomic Profiling : Track changes in bacterial metabolite levels (e.g., folate pathway intermediates) via LC-MS .

- Resistance Studies : Serial passage experiments to identify mutations conferring resistance, followed by whole-genome sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.